2-(2-Bromoallyl)isoindoline-1,3-dione
Overview
Description
2-(2-Bromoallyl)isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline-1,3-dione compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the bromoallyl group in this compound adds to its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoallyl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with a bromoallyl halide under basic conditions. One common method involves the use of potassium carbonate as a base in an aprotic solvent such as dimethylformamide. The reaction proceeds through nucleophilic substitution, where the bromoallyl group is introduced to the isoindoline-1,3-dione core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoallyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoallyl group can be substituted by nucleophiles such as amines and thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoindoline-1,3-dione core or the bromoallyl group.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, dimethylformamide, and various nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cyclization: Catalysts such as palladium or copper salts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted isoindoline-1,3-dione, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
2-(2-Bromoallyl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antipsychotic agent due to its ability to modulate dopamine receptors.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-(2-Bromoallyl)isoindoline-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The bromoallyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the isoindoline-1,3-dione core can interact with specific receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromoethyl)isoindoline-1,3-dione: Similar structure but with an ethyl group instead of an allyl group.
2-(2-Hydroxyphenyl)isoindoline-1,3-dione: Contains a hydroxyphenyl group, leading to different reactivity and applications.
Uniqueness
2-(2-Bromoallyl)isoindoline-1,3-dione is unique due to the presence of the bromoallyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This uniqueness makes it valuable in synthetic chemistry and medicinal research .
Properties
IUPAC Name |
2-(2-bromoprop-2-enyl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-7(12)6-13-10(14)8-4-2-3-5-9(8)11(13)15/h2-5H,1,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIRTORSRBLZFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1C(=O)C2=CC=CC=C2C1=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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